REACTION_CXSMILES
|
[OH-].[Na+].Cl.[N:4]1[CH:9]=[CH:8][CH:7]=[C:6]([S:10](Cl)(=[O:12])=[O:11])[CH:5]=1.[Br:14][C:15]1[CH:23]=[CH:22][CH:21]=[C:20]2[C:16]=1[CH:17]=[CH:18][NH:19]2>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC>[Br:14][C:15]1[CH:23]=[CH:22][CH:21]=[C:20]2[C:16]=1[CH:17]=[CH:18][N:19]2[S:10]([C:6]1[CH:5]=[N:4][CH:9]=[CH:8][CH:7]=1)(=[O:12])=[O:11] |f:0.1,2.3,5.6|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
240 mg
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC(=CC=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC(=CC=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C2C=CNC2=CC=C1
|
Name
|
|
Quantity
|
35 mg
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred 45 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
WASH
|
Details
|
The organic layer was washed twice with diluted aq. NaOH
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=CN(C2=CC=C1)S(=O)(=O)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 325 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |